molecular formula C20H19ClN2O2S3 B12026469 N-(4-Chlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide

N-(4-Chlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide

Cat. No.: B12026469
M. Wt: 451.0 g/mol
InChI Key: MNRSUJYKPYMCQU-GHRIWEEISA-N
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Description

N-(4-Chlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide is a complex organic compound that features a combination of aromatic, thiazolidinone, and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a thioamide with an α-haloketone under basic conditions.

    Aldol Condensation: The thiazolidinone intermediate undergoes aldol condensation with a thienyl aldehyde to form the thienylmethylene derivative.

    Amidation: The final step involves the amidation of the thienylmethylene derivative with 4-chlorophenylhexanoic acid under dehydrating conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide can undergo various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-Chlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activities.

    Materials Science: The compound’s unique structure could be explored for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological targets and its mechanism of action.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-Bromophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide
  • **N-(4-Fluorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide

Uniqueness

N-(4-Chlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom may enhance the compound’s ability to interact with certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H19ClN2O2S3

Molecular Weight

451.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide

InChI

InChI=1S/C20H19ClN2O2S3/c21-14-7-9-15(10-8-14)22-18(24)6-2-1-3-11-23-19(25)17(28-20(23)26)13-16-5-4-12-27-16/h4-5,7-10,12-13H,1-3,6,11H2,(H,22,24)/b17-13+

InChI Key

MNRSUJYKPYMCQU-GHRIWEEISA-N

Isomeric SMILES

C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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